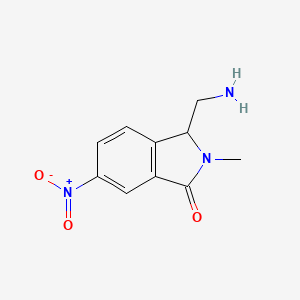
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C7H12BrN3O This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an amino alcohol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the amino alcohol side chain: This step involves nucleophilic substitution reactions where the brominated pyrazole is reacted with an appropriate amino alcohol precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted pyrazole.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(5-chloro-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-Amino-1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for specific research applications where bromine’s properties are advantageous.
Propiedades
Fórmula molecular |
C8H14BrN3O |
|---|---|
Peso molecular |
248.12 g/mol |
Nombre IUPAC |
3-amino-1-(5-bromo-1-methylpyrazol-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H14BrN3O/c1-5(3-10)7(13)6-4-11-12(2)8(6)9/h4-5,7,13H,3,10H2,1-2H3 |
Clave InChI |
JKYCEILQHLBUHT-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=C(N(N=C1)C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


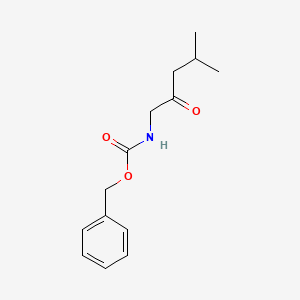


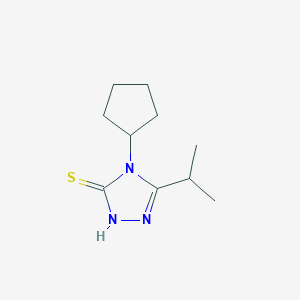

![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)
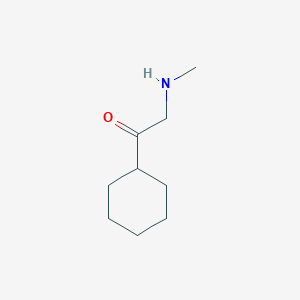

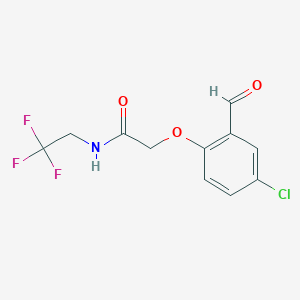

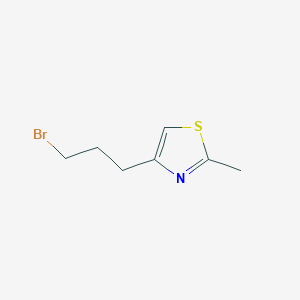
![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13192795.png)
![1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
